![molecular formula C12H8ClN3O2S B14282405 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride CAS No. 139334-82-0](/img/structure/B14282405.png)
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride is an organic compound that belongs to the class of diazonium salts These compounds are known for their versatility in organic synthesis, particularly in the formation of azo compounds, which are widely used in dyes and pigments
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride typically involves the diazotization of 4-[(4-nitrophenyl)sulfanyl]aniline. The process begins with the nitration of 4-aminothiophenol to introduce the nitro group, followed by the formation of the sulfanyl linkage. The final step involves the diazotization reaction, where the amine group is converted into a diazonium salt using sodium nitrite and hydrochloric acid under cold conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides, hydroxides, and cyanides, leading to the formation of substituted benzene derivatives.
Coupling Reactions: The compound can participate in azo coupling reactions with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron in acidic conditions.
Common Reagents and Conditions
Substitution Reactions: Sodium halides, potassium cyanide, and water are common reagents used under mild acidic or neutral conditions.
Coupling Reactions: Phenols and aromatic amines are used in alkaline conditions to facilitate the coupling process.
Reduction Reactions: Tin(II) chloride or iron powder in hydrochloric acid are commonly used reducing agents.
Major Products Formed
Substitution Reactions: Halogenated, hydroxylated, or cyanated benzene derivatives.
Coupling Reactions: Azo compounds with vibrant colors.
Reduction Reactions: 4-[(4-Aminophenyl)sulfanyl]benzene derivatives.
Aplicaciones Científicas De Investigación
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Employed in the labeling of biomolecules due to its ability to form stable azo bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Utilized in the production of dyes, pigments, and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride involves the formation of reactive intermediates, such as diazonium ions, which can undergo various chemical transformations. The molecular targets and pathways depend on the specific reaction it participates in. For example, in azo coupling reactions, the diazonium ion reacts with electron-rich aromatic compounds to form azo bonds, while in substitution reactions, it acts as an electrophile, facilitating the replacement of the diazonium group with nucleophiles.
Comparación Con Compuestos Similares
4-[(4-Nitrophenyl)sulfanyl]benzene-1-diazonium chloride can be compared with other diazonium salts and nitrophenyl derivatives:
Similar Compounds: 4-Nitrobenzenediazonium chloride, 4-[(4-Nitrophenyl)sulfanyl]aniline, and 4-Nitrophenylsulfanylbenzene.
Uniqueness: The presence of both the nitrophenyl and sulfanyl groups in this compound makes it more reactive and versatile in organic synthesis compared to simpler diazonium salts. This compound’s ability to undergo multiple types of reactions and form stable azo compounds highlights its uniqueness.
Propiedades
Número CAS |
139334-82-0 |
|---|---|
Fórmula molecular |
C12H8ClN3O2S |
Peso molecular |
293.73 g/mol |
Nombre IUPAC |
4-(4-nitrophenyl)sulfanylbenzenediazonium;chloride |
InChI |
InChI=1S/C12H8N3O2S.ClH/c13-14-9-1-5-11(6-2-9)18-12-7-3-10(4-8-12)15(16)17;/h1-8H;1H/q+1;/p-1 |
Clave InChI |
LDDOLRQELDYGBK-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=CC=C1[N+]#N)SC2=CC=C(C=C2)[N+](=O)[O-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Cyclopentanone, 2-[(1S)-1-hydroxyundecyl]-, (2R)-](/img/structure/B14282333.png)
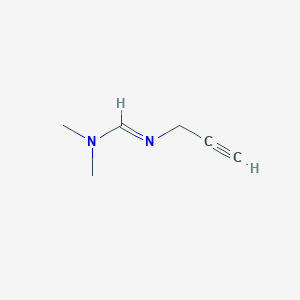
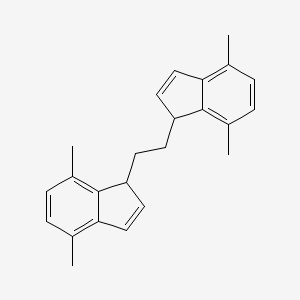

![(E)-1-[4-(Hexyloxy)phenyl]-2-(4-methoxyphenyl)diazene](/img/structure/B14282359.png)
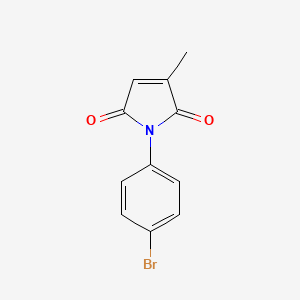
![Silane, trimethyl[3-methyl-1-[(4-methylphenyl)sulfonyl]-1,2-butadienyl]-](/img/structure/B14282373.png)

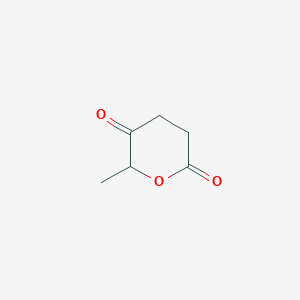
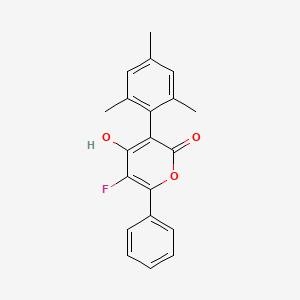
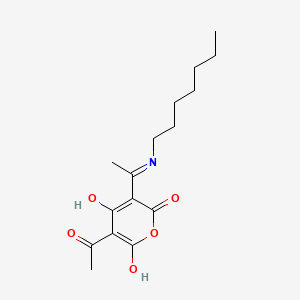
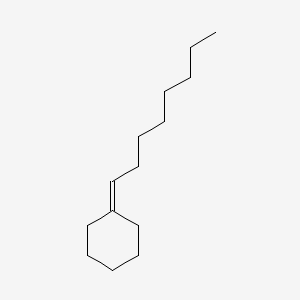
![2,2'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14282415.png)

